3-[(1S)-1-hydroxyethyl]benzonitrile
Overview
Description
3-[(1S)-1-hydroxyethyl]benzonitrile is an organic compound with a molecular formula of C9H9NO It is characterized by the presence of a hydroxyethyl group attached to the benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-hydroxyethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. The hydroxyethyl group can be introduced via a subsequent reaction with an appropriate reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of ionic liquids as solvents and catalysts has been explored to minimize environmental impact and improve reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-hydroxyethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-[(1S)-1-oxoethyl]benzonitrile.
Reduction: Formation of 3-[(1S)-1-aminoethyl]benzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(1S)-1-hydroxyethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the hydroxyethyl group, making it less reactive in certain contexts.
3-[(1S)-1-aminoethyl]benzonitrile: Contains an amino group instead of a hydroxy group, leading to different reactivity and applications.
3-[(1S)-1-oxoethyl]benzonitrile:
Uniqueness
3-[(1S)-1-hydroxyethyl]benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
3-[(1S)-1-hydroxyethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFGALOARUPOBS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258525-51-8 | |
Record name | 3-[(1S)-1-hydroxyethyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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